Tridecyl neopentanoate Tridecyl neopentanoate
Brand Name: Vulcanchem
CAS No.: 106436-39-9
VCID: VC0010582
InChI: InChI=1S/C18H36O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-17(19)18(2,3)4/h5-16H2,1-4H3
SMILES: CCCCCCCCCCCCCOC(=O)C(C)(C)C
Molecular Formula: C18H36O2
Molecular Weight: 284.5 g/mol

Tridecyl neopentanoate

CAS No.: 106436-39-9

VCID: VC0010582

Molecular Formula: C18H36O2

Molecular Weight: 284.5 g/mol

* For research use only. Not for human or veterinary use.

Tridecyl neopentanoate - 106436-39-9

Description

Tridecyl neopentanoate is a synthetic ester derived from the reaction of tridecyl alcohol (1-tridecanol) and neopentanoic acid . It has a molecular weight of approximately 284.48 g/mol and is primarily used in cosmetic formulations as an emollient and skin-conditioning agent, softening and smoothing the skin . Tridecyl neopentanoate is hydrophobic, demonstrated by its low water solubility. It functions as a binding agent, ensuring the cohesion of powdered products .

This compound is synthesized through Fischer esterification, a common industrial method known for its straightforward nature and high yield, where tridecyl alcohol reacts with neopentanoic acid in the presence of an acid catalyst and heat to form the ester and eliminate water. While generally regarded as safe with minimal irritation to the skin and eyes, sensitivity can occur in some individuals, and caution is advised regarding potential toxicity at higher concentrations . It has not been classified as hazardous to aquatic life under standard testing conditions.

Similar compounds include tridecyl behenate and tridecyl erucate. Tridecyl behenate, an ester of tridecyl alcohol and behenic acid, also functions as an emollient with good skin-conditioning properties. Tridecyl erucate, an ester of tridecyl alcohol and erucic acid, provides moisturizing effects and enhances stability in cosmetic formulations.

CAS No. 106436-39-9
Product Name Tridecyl neopentanoate
Molecular Formula C18H36O2
Molecular Weight 284.5 g/mol
IUPAC Name tridecyl 2,2-dimethylpropanoate
Standard InChI InChI=1S/C18H36O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-17(19)18(2,3)4/h5-16H2,1-4H3
Standard InChIKey DHWLRNPWPABRBG-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCOC(=O)C(C)(C)C
Canonical SMILES CCCCCCCCCCCCCOC(=O)C(C)(C)C
PubChem Compound 546237
Last Modified Jul 17 2023

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